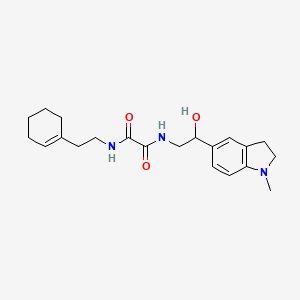

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is an oxalamide derivative characterized by its unique structural features: a cyclohexenyl moiety and a 1-methylindolin-5-yl group linked via hydroxyethyl chains. For instance, S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a benchmark compound in this category, approved globally for reducing monosodium glutamate (MSG) in food products .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-24-12-10-16-13-17(7-8-18(16)24)19(25)14-23-21(27)20(26)22-11-9-15-5-3-2-4-6-15/h5,7-8,13,19,25H,2-4,6,9-12,14H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKSXPKBUZXMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CCCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The compound can be synthesized through a multi-step process involving the formation of cyclohexene derivatives and functionalization of indoline structures. The general synthetic route includes:

- Formation of Cyclohexene Derivative : Alkylation of cyclohexene introduces the ethyl group.

- Indoline Functionalization : Hydroxyethyl groups are introduced to the indoline structure.

- Oxalamide Linkage : The final step involves the reaction with oxalyl chloride to form the oxalamide linkage.

The molecular formula of this compound is , with a molecular weight of approximately 366.46 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxalamide group enhances binding affinity through hydrogen bonding, which may modulate enzyme activity or receptor signaling pathways.

Anticancer Properties

Preliminary studies suggest that oxalamide derivatives possess anticancer properties by inducing apoptosis in cancer cells. The interaction with specific cellular pathways can lead to cell cycle arrest and subsequent cell death. Further investigation into this compound is necessary to elucidate its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of oxalamide derivatives:

| Study | Findings |

|---|---|

| Synthesis and Biological Activity of Oxalamides | Demonstrated enhanced antibacterial activity with structural modifications. |

| Anticancer Properties of Oxalamides | Indicated potential for apoptosis induction in cancer cells through pathway modulation. |

| Beta-lactamase Inhibition | Showed effectiveness against cephalosporinase, highlighting potential in treating resistant infections. |

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxalamide Derivatives

Metabolic and Toxicological Profiles

Metabolism

- Oxalamide Stability: Like S336 and No. 1768, the target compound is expected to resist amide hydrolysis, a common metabolic pathway for flavoring agents. Rat hepatocyte studies show that oxalamides undergo rapid metabolism via alternative routes (e.g., hydroxylation, glucuronidation) rather than cleavage of the oxalamide core .

- Impact of Substituents : The hydroxyethyl group in the target compound may increase susceptibility to phase II metabolism (e.g., sulfation), while the cyclohexenyl group could slow oxidative degradation compared to aromatic analogs .

Functional and Regulatory Considerations

- Umami Potency: S336 and analogs activate hTAS1R1/hTAS1R3 receptors at nanomolar concentrations . The target compound’s indolinyl group—a structural mimic of tryptophan—may enhance receptor interaction, though empirical data are lacking.

- Regulatory Gaps : Unlike S336, the target compound lacks documented approvals from bodies like the FAO/WHO Joint Expert Committee. Its classification would depend on alignment with existing oxalamide safety frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.